

# 5-Iodo-1H-indazole spectroscopic data (NMR, IR, MS)

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## Compound of Interest

Compound Name: **5-Iodo-1H-indazole**

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Iodo-1H-indazole**

## Authored by: Gemini, Senior Application Scientist Introduction

**5-Iodo-1H-indazole** is a halogenated derivative of indazole, a bicyclic heteroaromatic compound that is a cornerstone in medicinal chemistry. The indazole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, and it is a key component in numerous pharmaceuticals, including kinase inhibitors for cancer therapy like Axitinib and antiemetic agents such as Granisetron.<sup>[1][2]</sup> The introduction of an iodine atom at the 5-position provides a crucial handle for further synthetic modifications, typically through metal-catalyzed cross-coupling reactions, enabling the development of diverse molecular libraries for drug discovery.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of **5-Iodo-1H-indazole**. As a Senior Application Scientist, my focus is not just on presenting the data, but on explaining the underlying principles and experimental considerations that ensure data integrity and confident structural elucidation.

## Molecular Structure and Isomeric Considerations

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. **5-Iodo-1H-indazole** ( $C_7H_5IN_2$ ) has a molecular weight of approximately 244.03 g/mol.[3] A critical feature of the indazole ring is the existence of tautomers; the NH proton can reside on either nitrogen atom, leading to the 1H- and 2H-forms. For unsubstituted indazoles, the 1H-tautomer is generally more stable and thus predominates.[2] This guide will focus on the characterization of the 1H-tautomer.

Accurate assignment of spectroscopic signals is impossible without a standardized numbering system, as shown below.

Caption: IUPAC numbering of the **5-Iodo-1H-indazole** scaffold.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For substituted indazoles, both  $^1H$  and  $^{13}C$  NMR are indispensable for confirming the substitution pattern.[4][5]

### $^{13}C$ NMR Spectroscopy: A Definitive Fingerprint

We begin with  $^{13}C$  NMR as it provides a direct count of the unique carbon environments and is often less complex than the corresponding proton spectrum. The proton-decoupled  $^{13}C$  NMR spectrum of **5-iodo-1H-indazole** is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Experimental Data Summary:  $^{13}C$  NMR

The following data were obtained for **5-Iodo-1H-indazole** in deuterated chloroform ( $CDCl_3$ ) at 101 MHz.[6]

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale for Assignment
139.0	C-7a	Quaternary carbon in the pyrazole ring fusion, typically downfield.
135.4	C-3	The C-H carbon of the pyrazole ring.
133.4	C-3a	Quaternary carbon at the benzene ring fusion.
129.9	C-7	Aromatic C-H carbon adjacent to the pyrazole ring.
125.6	C-4	Aromatic C-H carbon ortho to the iodine-bearing carbon.
111.7	C-6	Aromatic C-H carbon meta to the iodine atom.
84.4	C-5	Carbon directly attached to iodine; the strong shielding effect of iodine shifts this signal significantly upfield.

Expert Insight: The most telling signal is the one at 84.4 ppm.<sup>[6]</sup> The direct attachment of a heavy atom like iodine induces a significant upfield shift (the "heavy atom effect"), making the C-5 signal easily identifiable and serving as a key diagnostic peak for confirming the iodine's position.

## Experimental Protocol: $^{13}\text{C}$ NMR Data Acquisition

- Sample Preparation: Dissolve 15-25 mg of **5-iodo-1H-indazole** in approximately 0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.  $\text{DMSO-d}_6$  is often preferred for indazoles as it helps in observing the exchangeable N-H proton clearly in the  $^1\text{H}$  spectrum.
- Instrument Setup: Use a spectrometer with a minimum frequency of 100 MHz for  $^{13}\text{C}$  nuclei. Ensure the instrument is properly tuned and the magnetic field is shimmed for homogeneity.

- Acquisition: Acquire a standard proton-decoupled  $^{13}\text{C}$  spectrum. Due to the low natural abundance of  $^{13}\text{C}$  and longer relaxation times, a significantly higher number of scans (e.g., 1024 to 4096) is required compared to  $^1\text{H}$  NMR. A relaxation delay ( $d_1$ ) of 2-5 seconds is recommended.
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and reference it to the solvent peak ( $\text{CDCl}_3$  at  $\delta$  77.16 ppm;  $\text{DMSO-d}_6$  at  $\delta$  39.52 ppm).

## $^1\text{H}$ NMR Spectroscopy: Probing the Proton Environment

The  $^1\text{H}$  NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons. While a published spectrum for the parent **5-iodo-1H-indazole** is not readily available, we can reliably predict its features based on established principles and data from closely related analogues.<sup>[7][8]</sup>

Predicted Data Summary:  $^1\text{H}$  NMR

Predicted Shift ( $\delta$ , ppm)	Assignment	Predicted Multiplicity	Predicted Coupling (J, Hz)
> 10.0	N1-H	Broad Singlet (br s)	-
~8.1	H-3	Singlet (s)	-
~8.0	H-4	Doublet (d)	$J \approx 1.5\text{-}2.0$ (meta)
~7.5	H-7	Doublet (d)	$J \approx 8.5\text{-}9.0$ (ortho)
~7.3	H-6	Doublet of Doublets (dd)	$J \approx 8.5\text{-}9.0$ (ortho), $1.5\text{-}2.0$ (meta)

Interpretation and Causality:

- N1-H: The proton on the nitrogen is acidic and subject to exchange, resulting in a broad signal that is highly dependent on solvent, concentration, and temperature. In  $\text{DMSO-d}_6$ , this peak is typically sharp and well-resolved.

- Aromatic Region: The three protons on the benzene ring (H-4, H-6, H-7) form a coupled spin system.
  - H-4 is expected to be the most deshielded aromatic proton due to its proximity to the electron-withdrawing pyrazole ring and is split into a doublet by meta-coupling to H-6.
  - H-7 appears as a doublet due to ortho-coupling with H-6.
  - H-6 is coupled to both H-7 (ortho) and H-4 (meta), resulting in a doublet of doublets.
- H-3: This proton on the pyrazole ring is typically a singlet and appears at a characteristic downfield position.

## Experimental Protocol: $^1\text{H}$ NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of deuterated solvent as described for  $^{13}\text{C}$  NMR.
- Acquisition: On a 400 MHz or higher spectrometer, acquire a standard 1D  $^1\text{H}$  spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
- Processing: Fourier transform the FID, phase the spectrum, and reference it to tetramethylsilane (TMS) at  $\delta$  0.00 ppm or the residual solvent peak.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a vibrational fingerprint of the compound.

### Expected Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 3100 (broad)	N-H Stretch	Indazole N-H
3100 - 3000	C-H Stretch	Aromatic C-H
1620 - 1450	C=C and C=N Stretch	Aromatic/Heteroaromatic Ring
~880 - 800	C-H Out-of-plane Bend	Substituted Benzene Ring

Expert Insight: The most diagnostic peak is the broad N-H stretching band around 3200 cm<sup>-1</sup>. Its broadness is a result of intermolecular hydrogen bonding between indazole molecules in the solid state. The pattern of peaks in the fingerprint region (< 1000 cm<sup>-1</sup>) can help confirm the 1,2,4-trisubstitution pattern on the benzene ring. While some vendors confirm the IR spectrum conforms to the structure, specific public data is sparse.[10]

## Experimental Protocol: Attenuated Total Reflectance (ATR) IR

- Sample Preparation: Place a small amount (a few milligrams) of the solid **5-iodo-1H-indazole** powder directly onto the diamond crystal of the ATR accessory.
- Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[11]
- Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure.

### Expected Mass Spectrum Data

- Molecular Ion (M<sup>+</sup>): The molecular formula is C<sub>7</sub>H<sub>5</sub>IN<sub>2</sub>. The nominal mass is 244 g/mol. The high-resolution mass should be 243.94975 Da.[3] A key confirmation is obtaining this exact

mass using an Orbitrap or Time-of-Flight (TOF) analyzer.

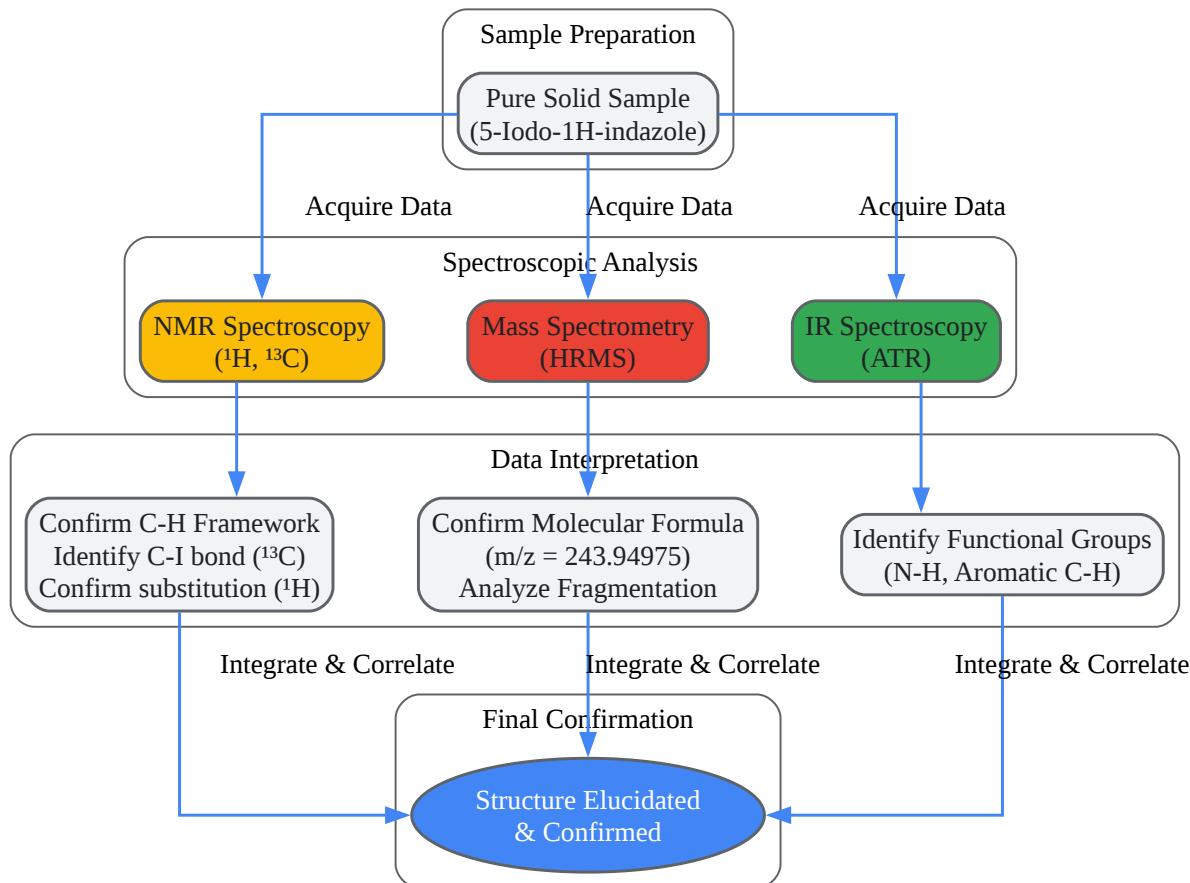
- Isotopic Pattern: Iodine is monoisotopic ( $^{127}\text{I}$ ), so the  $\text{M}^+$  peak will not have a characteristic halogen pattern like chlorine or bromine.
- Fragmentation: Under Electron Ionization (EI), common fragmentation pathways would include:
  - $[\text{M} - \text{I}]^+$ : Loss of the iodine radical ( $\text{m/z} = 244 - 127 = 117$ ). This is often a prominent peak.
  - $[\text{M} - \text{HCN}]^+$ : Loss of hydrogen cyanide from the pyrazole ring ( $\text{m/z} = 244 - 27 = 217$ ).

## Experimental Protocol: Electrospray Ionization (ESI-MS)

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ).
- Ionization: Use positive ion mode to detect the protonated molecule,  $[\text{M}+\text{H}]^+$ , at  $\text{m/z}$  245.
- Detection: Acquire the spectrum across a suitable mass range (e.g.,  $\text{m/z}$  50-500).

## Integrated Spectroscopic Analysis Workflow

Confirming the structure of **5-Iodo-1H-indazole** requires a synergistic approach where data from all techniques are integrated. The following workflow represents a best-practice model for structural elucidation.

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Caption: A comprehensive workflow for spectroscopic characterization.

## Conclusion

The structural characterization of **5-Iodo-1H-indazole** is a straightforward process when the correct spectroscopic tools are applied systematically. The  $^{13}\text{C}$  NMR spectrum provides an unambiguous fingerprint, with the upfield signal around 84 ppm serving as a definitive marker for the C-I bond. The  $^1\text{H}$  NMR spectrum confirms the proton connectivity and substitution

pattern on the aromatic ring. Mass spectrometry validates the elemental composition through accurate mass measurement, and IR spectroscopy confirms the presence of key functional groups. By integrating these datasets, researchers can proceed with confidence in using this versatile building block for the synthesis of novel and potentially therapeutic compounds.

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